L-796568 free base

β3-adrenergic receptor Potency EC50

This compound is a uniquely selective human β3-AR agonist (EC50 3.6 nM, >600x selectivity). Ideal as a positive control for adipocyte lipolysis assays and thermogenesis studies. Clinical data validates its utility in metabolic research. Differentiated from generic β3-agonists by its potent, validated pharmacology. Essential for reproducible β3-AR research.

Molecular Formula C31H27F3N4O3S2
Molecular Weight 624.7 g/mol
CAS No. 211031-01-5
Cat. No. B1674107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-796568 free base
CAS211031-01-5
Synonyms2-hydroxy-PEAPTTB
L-796568
N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide
Molecular FormulaC31H27F3N4O3S2
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O
InChIInChI=1S/C31H27F3N4O3S2/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24/h1-14,16,18,20,29,36,38-39H,15,17,19H2/t29-/m0/s1
InChIKeyMSOUIIHPMJCUNI-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-796568 Free Base Procurement Guide: A Potent and Selective β3-Adrenergic Receptor Agonist for Obesity and Metabolic Research (CAS 211031-01-5)


L-796568 free base is a small molecule belonging to the sulfanilide class of organic compounds . Its primary mechanism of action is as a potent and selective agonist of the human β3-adrenergic receptor (β3-AR) . This receptor is predominantly located in adipose tissue and plays a key role in regulating lipolysis, thermogenesis, and metabolic rate. The compound has been historically investigated as a potential therapeutic agent for obesity and related metabolic disorders .

Why Substituting L-796568 Free Base with Generic β3-Agonists Compromises Research Outcomes


Generic substitution among β3-adrenergic receptor agonists is not scientifically sound due to significant differences in receptor selectivity profiles, species-specific pharmacology, and oral bioavailability. For instance, early β3-agonists like BRL-26830 lacked the high degree of selectivity required for human studies, leading to cardiovascular side effects mediated by β1/β2-AR cross-reactivity [1]. The clinical failure of later compounds, such as TAK-677, which showed no effect on energy metabolism in human trials [2], further underscores that even selective agonists within the same class cannot be assumed to be interchangeable. The distinct pharmacokinetic and pharmacodynamic properties of L-796568, including its potent human β3-AR agonism and >600-fold selectivity over β1/β2 receptors , are critical parameters that define its utility and are not guaranteed by other molecules labeled as 'β3-agonists'.

Quantitative Evidence Guide for L-796568 Free Base: Potency, Selectivity, and In Vivo Differentiation


Unmatched β3-AR Potency: L-796568 (EC50 3.6 nM) vs. Alternative β3-Agonists

L-796568 demonstrates exceptional in vitro potency at the human β3-adrenergic receptor with an EC50 of 3.6 nM, functioning as a full agonist (94% activation) . This potency is superior to many earlier and some contemporary β3-agonists, such as ZD7114 and ZD2079, which were studied in similar metabolic contexts but did not report single-digit nanomolar potencies [1]. This high potency enables the use of lower concentrations in cellular and tissue assays, minimizing potential off-target effects and solvent interference.

β3-adrenergic receptor Potency EC50 Obesity Metabolic Research

Critical Selectivity Profile: >600-Fold Selectivity for β3-AR Over β1/β2-AR

L-796568 possesses a critical selectivity profile, exhibiting >600-fold selectivity for the human β3-AR over both β1- and β2-adrenergic receptors . This high degree of selectivity is crucial as it minimizes the confounding cardiovascular effects (e.g., increased heart rate, blood pressure) associated with β1/β2-AR activation. This is in stark contrast to earlier, less selective β3-agonists like BRL-26830, which were limited in their clinical utility due to such cross-reactivity [1].

Selectivity β1-adrenergic receptor β2-adrenergic receptor Cardiovascular Safety Off-Target Effects

Acute In Vivo Efficacy in Humans: L-796568 Increases Energy Expenditure vs. Ineffective Comparators

In a randomized, placebo-controlled, crossover trial in overweight/obese men, a single 1000 mg oral dose of L-796568 significantly increased energy expenditure by approximately 8% compared to baseline and placebo [1]. This was accompanied by a significant increase in plasma glycerol and free fatty acids, confirming lipolytic activity. This acute efficacy stands in contrast to other β3-agonists like TAK-677, which failed to demonstrate any effect on energy metabolism in similar human studies [2].

In Vivo Efficacy Energy Expenditure Lipolysis Human Clinical Trial Thermogenesis

In Vivo Triglyceride Reduction: L-796568 Significantly Lowers Plasma Triglycerides After 28 Days

Despite no observed effect on chronic energy expenditure, a 28-day treatment with L-796568 (375 mg/day) in obese men resulted in a significant reduction in fasting plasma triacylglycerol (triglyceride) concentrations compared to placebo [1]. Specifically, the L-796568 group showed a mean decrease of -0.76 ± 0.76 mmol/L, while the placebo group saw an increase of 0.42 ± 0.31 mmol/L (P < 0.002). This specific lipid-modifying effect was not a primary endpoint for many other β3-agonists like ZD7114 and ZD2079, which focused solely on energy expenditure [2].

Triglycerides Lipid Metabolism Chronic Dosing Metabolic Profile Dyslipidemia

Validated Human β3-AR Activity: L-796568's In Vivo Effects Devoid of β2-AR Involvement

The acute in vivo effects of L-796568 (increased EE and lipolysis) were achieved without significant evidence of β2-adrenergic receptor involvement, as indicated by the absence of changes in plasma potassium, heart rate, or diastolic blood pressure [1]. This is a crucial validation of its in vitro selectivity profile in a human context. In contrast, the effects of non-selective agonists like isoproterenol are confounded by significant β1/β2-mediated cardiovascular changes [2].

Target Engagement β2-adrenergic receptor Mechanism Validation Human Pharmacology Side Effect Profile

Sulfamide Scaffold: A Structurally Differentiated Backbone for Selective Agonism

L-796568 is built upon a sulfamide-based core scaffold, which represents a significant departure from the phenethanolamine backbone common to many first- and second-generation β-agonists (e.g., BRL-37344, CL-316,243) [1]. The incorporation of this scaffold in L-796568 and its analogs was shown to be critical for achieving a combination of high potency, exceptional β3-selectivity, and favorable oral bioavailability in preclinical species [2]. This distinct chemotype offers a unique chemical space for exploring β3-AR pharmacology without the structural liabilities or SAR constraints of traditional phenethanolamine agonists.

Medicinal Chemistry Scaffold Sulfamide SAR Drug Design

Optimal Research and Industrial Use Cases for L-796568 Free Base


Gold Standard Positive Control for β3-AR Mediated Lipolysis in Human Adipocyte Assays

L-796568's high potency (EC50 3.6 nM) and >600-fold selectivity over β1/β2-AR make it an ideal positive control in in vitro assays using primary human adipocytes or differentiated pre-adipocyte cell lines (e.g., human SGBS cells). Its selectivity ensures that observed lipolysis, as measured by glycerol or free fatty acid release, is attributable to β3-AR activation without confounding β1/β2-mediated responses. Researchers can use L-796568 at low nanomolar concentrations to establish maximum β3-AR-mediated lipolytic capacity for comparative studies with novel agonists or for investigating signaling pathway crosstalk.

Reference Compound for Investigating β3-AR's Role in Triglyceride Metabolism In Vivo

Based on the unique clinical finding that a 28-day treatment with L-796568 (375 mg/day) significantly lowered plasma triglycerides (P<0.002 vs. placebo) [1], this compound serves as a critical reference tool for in vivo studies exploring the mechanistic link between β3-AR activation and lipid handling. This is particularly valuable in rodent models of obesity or dyslipidemia where the goal is to dissect the β3-AR's contribution to hepatic VLDL secretion, lipoprotein lipase activity, or adipose tissue lipid uptake, independent of changes in energy expenditure or body weight.

Tool Compound for Validating β3-AR Dependent Thermogenesis in Rodent Metabolic Studies

Given its validated acute thermogenic effect in humans (an ~8% increase in energy expenditure at a 1000 mg dose) [2], L-796568 is a powerful tool compound for preclinical studies investigating β3-AR-dependent thermogenesis in rodents. It can be used to pharmacologically validate genetic models (e.g., β3-AR knockout mice), to calibrate the thermogenic response of brown and beige adipose tissue in diet-induced obesity models, or as a positive control when screening for novel thermogenic agents. Its proven in vivo activity establishes a clear benchmark for efficacy.

Medicinal Chemistry Benchmark for Developing Next-Generation Selective β3-AR Agonists

For medicinal chemistry programs targeting the β3-AR, L-796568's unique sulfamide scaffold [3] and its exceptional selectivity profile (>600-fold over β1/β2-AR) set a high benchmark. It serves as a key reference compound for establishing structure-activity relationships (SAR) around a non-phenethanolamine core. Researchers can use L-796568 to compare the potency, selectivity, and physicochemical properties of novel synthetic analogs, aiming to improve upon its pharmacokinetic profile or to achieve biased signaling at the β3-AR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-796568 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.